molecular formula C6H14N2O B019529 N'-hydroxyhexanimidamide CAS No. 108724-16-9

N'-hydroxyhexanimidamide

Cat. No. B019529
M. Wt: 130.19 g/mol
InChI Key: BLBNKCXUNJXJEY-UHFFFAOYSA-N
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Description

“N’-hydroxyhexanimidamide” is a chemical compound . It is also known as Hexanimidamide, N-hydroxy; N-Hydroxy-hexanamidine; Hexanamidoxim; hexanamide oxime . The molecular formula of this compound is C6H14N2O and it has a molecular weight of 130.18800 .


Molecular Structure Analysis

The structural parameters of the amide group have been determined carefully and the following diagram gives a reasonable idea of the molecular dimensions . An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .


Chemical Reactions Analysis

“N’-hydroxyhexanimidamide” likely undergoes reactions similar to other N-hydroxysuccinimide (NHS) esters, which are widely used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Scientific Research Applications

  • Biomaterials and Bone Tissue Engineering: Nano-hydroxyapatite/poly(hexamethylene adipamide) composites exhibit mechanical properties and chemical binding akin to natural bone, making them promising for bone-like material applications (Wang, Li, Wei, & de Groot, 2002). Similarly, the PECE/Collagen/n-HA hydrogel composite demonstrates good biocompatibility and potential for guided bone regeneration, crucial for bone tissue engineering (Fu et al., 2012).

  • Medical and Pharmacological Applications: Various studies highlight the potential of hydroxyurea in cancer treatment, with over 30 years of usage and ongoing research exploring further applications (Donehower, 1992). Additionally, the n-hexane extract of Zanthoxylum alatum seeds, which may contain similar compounds, shows anticholinergic, antiserotonergic, and antihistaminic activity, suggesting potential therapeutic applications for various disorders (Saikia, Barua, Haloi, & Patowary, 2017).

  • Bioengineering and Biomedical Research: Hydrogels, like the ones incorporating hydroxyurea or related compounds, offer potential in smart coating, drug delivery, tissue regeneration, and artificial muscles due to their responsive properties to external stimuli (Li, Ning, Ren, & Liao, 2018). Moreover, pNIPAM substrates facilitate nondestructive release of biological cells, serving applications in cell sheet engineering, tissue transplantation, and bioadhesion studies (Cooperstein & Canavan, 2010).

  • Agricultural and Environmental Sciences: Compounds like hydroxamic acids play a vital role in cereal defense against pests and diseases and in the detoxification of herbicides, highlighting their significance in agriculture and environmental protection (Niemeyer, 1988).

properties

IUPAC Name

N'-hydroxyhexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNKCXUNJXJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394219
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxyhexanimidamide

CAS RN

108724-16-9
Record name N-Hydroxyhexanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE Augelli-Szafran, CJ Blankley, JC Jaen… - Journal of medicinal …, 1999 - ACS Publications
… To a green suspension of N‘-hydroxyhexanimidamide (1.31 g, 0.010 mol, 1.2 equiv) and sodium hydride (60% dispersion in mineral oil, rinsed with hexane, 1.2 equiv) was added 2.0 g …
Number of citations: 17 pubs.acs.org

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